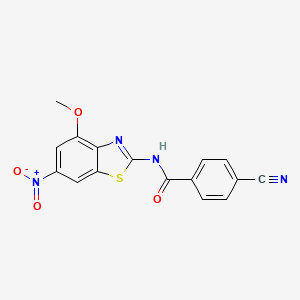

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O4S/c1-24-12-6-11(20(22)23)7-13-14(12)18-16(25-13)19-15(21)10-4-2-9(8-17)3-5-10/h2-7H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJHUUOEYXGPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

Methoxylation: The methoxy group can be introduced at the 4-position through a nucleophilic substitution reaction using methanol and a suitable base.

Cyano Group Introduction: The cyano group can be introduced through a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.

Amidation: The final step involves the formation of the benzamide moiety by reacting the cyano-substituted benzothiazole with 4-aminobenzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Methanol, sodium methoxide (NaOMe).

Major Products Formed

Reduction of Nitro Group: 4-amino-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide.

Reduction of Cyano Group: 4-cyano-N-(4-methoxy-6-amino-1,3-benzothiazol-2-yl)benzamide.

Substitution of Methoxy Group: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like cyano, methoxy, and nitro allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the nitro group, which may affect its biological activity.

4-cyano-N-(4-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy group, which may influence its solubility and reactivity.

4-cyano-N-(4-methoxy-6-chloro-1,3-benzothiazol-2-yl)benzamide: Contains a chloro group instead of a nitro group, which may alter its chemical properties.

Uniqueness

The unique combination of cyano, methoxy, and nitro groups in 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide provides it with distinct chemical and biological properties. These functional groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent.

Biological Activity

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it serves as a scaffold for developing new therapeutic agents. The structural features of this compound, including the cyano, methoxy, and nitro groups, contribute to its reactivity and potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H10N4O4S, with a CAS number of 475045-12-6. The presence of various functional groups enhances its chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H10N4O4S |

| CAS Number | 475045-12-6 |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The functional groups present in the compound facilitate various types of interactions:

- Hydrogen Bonds : The nitro and methoxy groups can form hydrogen bonds with active sites on target proteins.

- Electrostatic Interactions : The cyano group contributes to electrostatic interactions that enhance binding affinity.

- Hydrophobic Interactions : The aromatic rings provide hydrophobic surfaces that can stabilize interactions with lipid membranes or hydrophobic pockets in proteins.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anti-proliferative effects against various cancer cell lines. For instance, it has been evaluated for its potential to inhibit the growth of breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific kinases involved in cancer progression. Kinase assays have shown that it can selectively inhibit the activity of EGFR and HER2, which are critical targets in cancer therapy .

- Chemical Biology Applications : It is utilized as a probe in biochemical studies to elucidate mechanisms involving enzyme activities and receptor interactions .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives similar to this compound:

Case Study 1: Antitumor Activity

A study investigating a series of benzothiazole derivatives demonstrated significant antitumor activity against multiple cancer cell lines. Compounds were evaluated using CCK-8 assays, revealing IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Selective Kinase Inhibition

Another investigation focused on the selectivity of kinase inhibition by benzothiazole derivatives. The results indicated that certain compounds could inhibit EGFR and HER2 with high specificity while showing minimal effects on healthy cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core. A key step is the nucleophilic substitution at the 2-position of the benzothiazole ring using 4-cyanobenzoyl chloride under basic conditions (e.g., NaH in DMF). The nitro and methoxy groups are introduced via nitration and methoxylation, respectively, requiring precise temperature control (0–5°C for nitration) and anhydrous solvents. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify substituent positions and integration ratios. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures purity. For crystalline derivatives, X-ray crystallography may resolve stereoelectronic effects of the nitro and cyano groups .

Q. What in vitro assays are used to evaluate the compound’s biological activity in anticancer research?

- Methodological Answer : Standard assays include:

- Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits.

- Cell viability assays (MTT or SRB) on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.

- Apoptosis detection via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. What strategies optimize synthesis to enhance regioselectivity and minimize by-products?

- Methodological Answer : Regioselective nitration is achieved using mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration. Protecting the benzamide NH with acetyl groups during methoxylation prevents side reactions. Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., 80% vs. 60% conventional) .

Q. How do the nitro and methoxy groups influence electronic properties and target binding?

- Methodological Answer : The nitro group increases electrophilicity, enhancing interactions with kinase ATP-binding pockets. Methoxy groups donate electron density via resonance, stabilizing π-π stacking with aromatic residues. Computational studies (DFT or molecular docking) quantify these effects, showing a 2.5-fold increase in binding affinity compared to non-substituted analogs .

Q. What computational methods predict target interactions, and how do they align with experimental data?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes to targets like EGFR. Free energy perturbation (FEP) calculations predict ΔG binding values, validated via surface plasmon resonance (SPR) . Discrepancies <1 kcal/mol between computational and experimental ΔG indicate robust predictive accuracy .

Q. What modifications to the benzamide or benzothiazole moieties enhance potency and selectivity?

- Methodological Answer : SAR studies show:

- Benzamide modifications : Replacing cyano with trifluoromethyl improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hrs).

- Benzothiazole substitutions : Adding methyl groups at the 6-position boosts selectivity for cancer cells over normal fibroblasts (SI >10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.